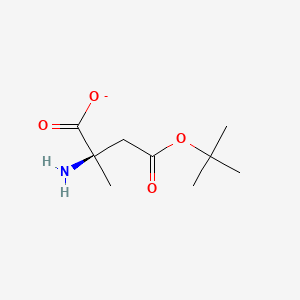
D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester: is a chemical compound with the molecular formula C9H17NO4 and a molecular weight of 203.24 g/mol . It is a derivative of D-Aspartic acid, where the 2-methyl group and the 4-(1,1-dimethylethyl) ester group are introduced to the aspartic acid backbone. This compound is sparingly soluble in water and has a density of approximately 1.135 g/cm³ at 20°C .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester typically involves the esterification of D-Aspartic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and chromatography, to achieve the desired purity .
化学反応の分析
Types of Reactions:
Oxidation: D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: It can undergo nucleophilic substitution reactions where the ester group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters.
科学的研究の応用
Chemistry: In chemistry, D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of peptides and other bioactive compounds .
Biology: In biological research, this compound is used to study the role of D-Aspartic acid derivatives in cellular processes. It is also used in the development of enzyme inhibitors and receptor agonists/antagonists .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its role in modulating neurotransmitter levels and its potential use in treating neurological disorders .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as an intermediate in the synthesis of various fine chemicals .
作用機序
The mechanism of action of D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved include neurotransmitter signaling pathways, where it can influence the release and uptake of neurotransmitters .
類似化合物との比較
- D-Aspartic acid, 4-(1,1-dimethylethyl) 1-methyl ester
- D-Aspartic acid, N-[(1,1-diMethylethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester
Comparison: Compared to similar compounds, D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester has unique structural features that influence its reactivity and biological activity. The presence of the 2-methyl group and the 4-(1,1-dimethylethyl) ester group enhances its stability and solubility, making it more suitable for certain applications .
特性
分子式 |
C9H16NO4- |
|---|---|
分子量 |
202.23 g/mol |
IUPAC名 |
(2R)-2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate |
InChI |
InChI=1S/C9H17NO4/c1-8(2,3)14-6(11)5-9(4,10)7(12)13/h5,10H2,1-4H3,(H,12,13)/p-1/t9-/m1/s1 |
InChIキー |
VIQZVYPYYUPDQY-SECBINFHSA-M |
異性体SMILES |
C[C@@](CC(=O)OC(C)(C)C)(C(=O)[O-])N |
正規SMILES |
CC(C)(C)OC(=O)CC(C)(C(=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5-amino-3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14762688.png)

![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride](/img/structure/B14762707.png)
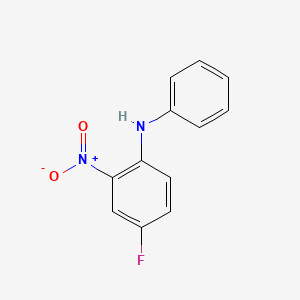
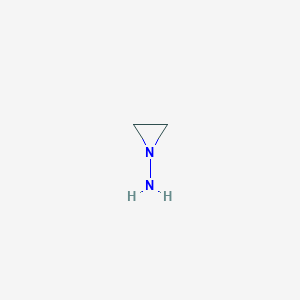
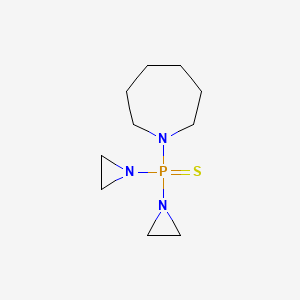
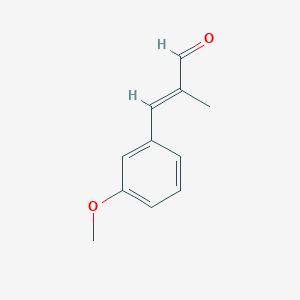


![N2-[[(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylene]-4-oxo-1-piperidinyl]carbonyl]-L-arginyl-L-lysine](/img/structure/B14762740.png)
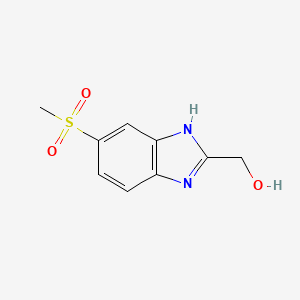
![6H-[1,4]Dioxino[2,3-F]indole](/img/structure/B14762749.png)

